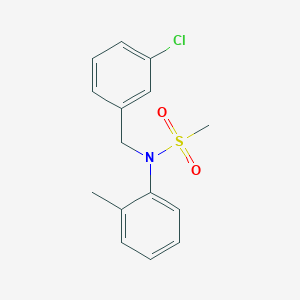

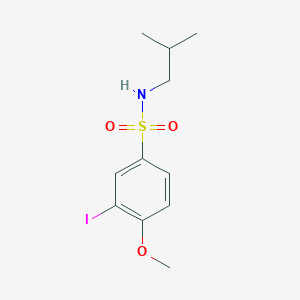

![molecular formula C22H29N3O4S B305232 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide](/img/structure/B305232.png)

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide, also known as S-(+)-ketamine, is a chiral form of ketamine that has been found to exhibit rapid and sustained antidepressant effects. Unlike traditional antidepressants, which can take weeks to produce therapeutic effects, S-(+)-ketamine has been shown to improve depressive symptoms within hours of administration.

Mechanism of Action

The exact mechanism of action of N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide(+)-ketamine is not fully understood, but it is thought to involve the modulation of glutamate neurotransmission. Glutamate is the most abundant excitatory neurotransmitter in the brain, and it is involved in a wide range of cognitive and emotional processes. N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide(+)-ketamine has been found to increase the activity of the AMPA receptor, which is a type of glutamate receptor. This increased activity may lead to the release of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.

Biochemical and Physiological Effects

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide(+)-ketamine has been found to have a range of biochemical and physiological effects, including increased synaptic plasticity, increased neurogenesis, and increased synaptogenesis. It has also been found to increase the expression of genes involved in neuronal growth and survival. In addition, N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide(+)-ketamine has been found to decrease inflammation in the brain, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide(+)-ketamine has several advantages for lab experiments, including its rapid and sustained antidepressant effects, its ability to reduce suicidal ideation, and its potential to treat a range of psychiatric disorders. However, there are also several limitations to its use in lab experiments, including its potential for abuse and its side effects, such as dissociation and hallucinations.

Future Directions

There are several future directions for research on N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide(+)-ketamine, including the development of new formulations and delivery methods, the investigation of its long-term safety and efficacy, and the exploration of its potential for use in other psychiatric disorders, such as anxiety and addiction. There is also a need for further research on the mechanisms underlying its antidepressant effects, as well as on the potential for combination therapies with other antidepressants. Overall, N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide(+)-ketamine has the potential to revolutionize the treatment of depression and other psychiatric disorders, and further research is needed to fully understand its therapeutic potential.

Synthesis Methods

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide(+)-ketamine is typically synthesized using a racemic mixture of ketamine, which is then separated into its two enantiomers using chiral chromatography. The N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide(+)-ketamine enantiomer is then isolated and purified using a series of chemical reactions and recrystallization steps.

Scientific Research Applications

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide(+)-ketamine has been the subject of extensive scientific research, particularly in the field of psychiatry. Studies have shown that it has rapid and sustained antidepressant effects in patients with treatment-resistant depression, as well as in patients with bipolar depression and post-traumatic stress disorder (PTSD). It has also been found to be effective in reducing suicidal ideation in depressed patients.

properties

Product Name |

N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-N-(2-phenylethyl)methanesulfonamide |

|---|---|

Molecular Formula |

C22H29N3O4S |

Molecular Weight |

431.6 g/mol |

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-N-(2-phenylethyl)methanesulfonamide |

InChI |

InChI=1S/C22H29N3O4S/c1-29-21-11-7-6-10-20(21)23-14-16-24(17-15-23)22(26)18-25(30(2,27)28)13-12-19-8-4-3-5-9-19/h3-11H,12-18H2,1-2H3 |

InChI Key |

DSPZRGZJOSIPEG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(CCC3=CC=CC=C3)S(=O)(=O)C |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C(=O)CN(CCC3=CC=CC=C3)S(=O)(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-[(2,3-dimethylphenyl)sulfamoyl]-N-ethylbenzamide](/img/structure/B305155.png)

![2-[1-methyl-2-oxo-2-(1-piperidinyl)ethyl]-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B305156.png)

![4-chloro-3-[(2,5-dimethylanilino)sulfonyl]-N-isopropylbenzamide](/img/structure/B305159.png)

amino]-N-(2-ethylphenyl)benzamide](/img/structure/B305160.png)

![4-[allyl(methylsulfonyl)amino]-N-benzyl-N-methylbenzamide](/img/structure/B305161.png)

![N-(4-methoxyphenyl)-4-methyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B305163.png)